6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine
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Overview
Description
6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-methylimidazole with a suitable pyridazine derivative. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or pyridazine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens, alkylating agents, and nucleophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or hydrogenated rings .
Scientific Research Applications
6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays and as a potential therapeutic agent in drug discovery.
Medicine: The compound has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a role in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine: The parent compound without the 2-methylimidazol-1-yl substituent.
Imidazo[1,2-a]pyridine: A related compound with a different fused ring structure.
Imidazo[1,2-c]pyrimidine: Another related compound with a different fused ring structure
Uniqueness
This substituent can influence the compound’s binding affinity to molecular targets, its solubility, and its overall stability, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
6-(2-methylimidazol-1-yl)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-8-11-4-6-14(8)10-3-2-9-12-5-7-15(9)13-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWPQTBSHJPCOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN3C=CN=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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